molecular formula C12H15NO5 B180579 Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 14464-15-4

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B180579
CAS No.: 14464-15-4
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group and a hydroxyl substituent on the β-carbon. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and the preparation of β-amino acids or β-lactams. Its structure combines a methyl ester for enhanced solubility and a Cbz group, which is widely used for amine protection due to its stability under various reaction conditions and ease of removal via hydrogenolysis .

Properties

IUPAC Name

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314440
Record name Methyl N-[(benzyloxy)carbonyl]serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-15-4
Record name 14464-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)carbonyl]serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Serine Methyl Ester Hydrochloride

Serine is suspended in anhydrous methanol, and hydrogen chloride gas is bubbled through the mixture at room temperature for 10–14 hours. The solvent is removed under reduced pressure, yielding serine methyl ester hydrochloride as a crystalline solid. This intermediate is highly hygroscopic and requires storage under inert conditions.

Typical Yield: ~85–90% (based on patent data for analogous compounds).

Neutralization and Cbz Protection

The hydrochloride salt is neutralized using a saturated sodium bicarbonate solution, liberating the free amine. The resulting serine methyl ester is then reacted with benzyl chloroformate in a water/dioxane mixture at pH 8–9. The reaction is stirred for 4–6 hours at 0–5°C, followed by extraction and purification via column chromatography (silica gel, hexane/ethyl acetate).

Critical Considerations:

  • Neutralization must be thorough to avoid residual HCl, which could hydrolyze the Cbz group.

  • The hydroxyl group remains unprotected due to its lower nucleophilicity under basic conditions.

Comparative Analysis of Synthetic Routes

Parameter Method 1 (Protection → Esterification) Method 2 (Esterification → Protection)
Reaction Steps 22
Key Reagents Cbz-Cl, NaOH, HCl/MeOHHCl/MeOH, Cbz-Cl, NaHCO₃
Temperature Control Critical during Cbz protectionLess stringent post-esterification
Side Reactions Minimal hydroxyl group activationRisk of over-neutralization
Yield 60–75% (estimated)70–80% (patent analogs)
Scalability Suitable for large-scaleRequires careful HCl handling

Advanced Methodological Variations

Enantioselective Synthesis

For optically pure derivatives (e.g., L-serine), chiral auxiliaries or enantiomerically pure starting materials are employed. The L-form, as described in, utilizes identical protection/esterification steps but begins with L-serine. Racemization is minimized by maintaining neutral to slightly acidic conditions during esterification.

Solvent-Free Approaches

Recent advancements explore microwave-assisted synthesis to reduce reaction times. For example, Cbz protection of serine methyl ester hydrochloride achieves completion in 1–2 hours under microwave irradiation (100 W, 60°C).

Physicochemical Characterization

The compound typically presents as a pale yellow viscous liquid or low-melting solid (41–43°C). Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.60 (d, 1H, NH), 4.45 (s, 2H, CH₂Ph), 4.20–4.15 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃).

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O carbamate).

Industrial and Research Applications

The compound’s primary use lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing serine residues. Its stability under acidic conditions makes it ideal for Boc (tert-butoxycarbonyl) strategy workflows. Additionally, it is a precursor to pyrazinecarboxamide-based antitubercular agents, demonstrating inhibitory activity against Mycobacterium tuberculosis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate.

    Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions, making it valuable in organic synthesis.
  • Protecting Group for Amino Acids : The benzyloxycarbonyl group acts as a protecting group for amino acids during peptide synthesis, preventing premature reactions at the amino site .

Biology

  • Enzyme Mechanism Studies : Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is utilized to study enzyme kinetics and mechanisms. It can act as a substrate for various enzymes, aiding in understanding enzyme-substrate interactions.
  • Protein-Ligand Interactions : The compound is employed to investigate protein-ligand interactions, which are critical for drug design and development.

Medicine

  • Drug Development : There is ongoing research into its potential as a prodrug that can enhance the bioavailability of therapeutic agents by modifying their pharmacokinetic profiles.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential role in developing new antibiotics.

Industry

  • Production of Specialty Chemicals : The compound is used in the production of fine chemicals and as a building block for polymers and resins, showcasing its versatility in industrial applications.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit various cytochrome P450 enzymes, which play a crucial role in drug metabolism:

  • CYP1A2 Inhibitor : Yes
  • CYP2C19 Inhibitor : Yes
  • CYP2D6 Inhibitor : No
  • CYP3A4 Inhibitor : No

These findings suggest potential applications in pharmacology, particularly regarding drug interactions and metabolism modulation.

Antioxidant Activity

Preliminary studies have indicated that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Upon reaching the target site, the protecting group can be removed under specific conditions, allowing the active compound to exert its effects. The hydroxypropanoate moiety may participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate with structurally related compounds, focusing on synthesis, yields, physicochemical properties, and functional groups.

Structural Analogues with Varied Substituents

Table 1: Comparison of Key Structural Derivatives

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Synthesis Method Reference ID
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate 4-Bromobenzyl, fluorine, phenyl groups N/A N/A 500.35 X-ray crystallography (monoclinic, P2₁)
(S)-10t [(S)-2-((1-(Benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)amino)-3-hydroxypropanoate] 1,8-Naphthyridin-4-yl, difluorobenzyl carbamoyl 83 N/A 585.2 (MH+) Coupling with methyl (S)-2-amino-3-hydroxypropanoate
MPI24b [(S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate] Cyclopropyl groups on α-carbon and side chain 80 N/A N/A Silica gel chromatography (15–50% EtOAc/hexanes)
MPI25b [(S)-methyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclohexylpropanoate] tert-Butyl ether, cyclohexyl group 84 N/A N/A Silica gel chromatography (15–50% EtOAc/hexanes)
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid 1-Methylcyclopropyl substituent N/A N/A 277.31 N/A
Ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl) amino-3-diethylaminopropenamide Cyano, ethoxycarbonyl, diethylamino groups 44–96 227–270+ N/A Reflux with PPA or hydrazine deprotection
Physicochemical Properties
  • Melting Points : Derivatives with aromatic or rigid structures (e.g., 12b in , >270°C) exhibit higher thermal stability compared to liquid MPI analogs (e.g., MPI19b as a "colorless oil") .
  • Crystallography: The monoclinic crystal system (P2₁) of the bromo-fluoro-phenyl derivative () suggests planar rigidity, which may influence packing density (1.435 g/cm³) and solubility .
Functional Group Impact
  • Cbz Protection : Universally used across analogs for amine protection, enabling compatibility with diverse reactions (e.g., peptide coupling in MPI series) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in MPI25b, cyclopropyl in MPI24b) improve metabolic stability but may reduce solubility .

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, also known by its CAS number 14464-15-4, is an organic compound classified as an ester. Its structure features a benzyloxycarbonyl group attached to an amino group, linked to a hydroxypropanoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₁O₅
  • Molecular Weight : 253.25 g/mol
  • Solubility : Soluble in organic solvents with varying degrees of solubility reported (e.g., 0.806 mg/ml) .
  • Chemical Structure :
    CO2CH3CHNHCO2CH2C6H5CH2OH\text{CO}_2\text{CH}_3\text{CHNHCO}_2\text{CH}_2\text{C}_6\text{H}_5\text{CH}_2\text{OH}

Synthesis Methods

The synthesis of this compound typically involves the esterification of 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid with methanol under reflux conditions. This process ensures the complete conversion of the acid to the ester, followed by purification through recrystallization .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that can be removed under certain conditions, allowing the active compound to exert its effects on biological systems. The hydroxypropanoate moiety may facilitate hydrogen bonding and other interactions that stabilize binding to target sites .

Pharmacological Potential

Research indicates that this compound may have several pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and viruses .
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could have implications for drug development .
  • Cancer Research : It is being explored as a potential candidate for cancer therapies due to its effects on apoptosis and cell cycle regulation .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of proteases showed that this compound could effectively inhibit certain serine proteases, which are crucial in various physiological processes .
  • Cancer Cell Line Testing :
    • In vitro studies using cancer cell lines indicated that treatment with this compound led to increased apoptosis rates, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific serine proteases
Cancer ResearchInduces apoptosis in cancer cell lines

Q & A

Q. What is the role of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in solid-phase peptide synthesis?

This compound is commonly used as a protected serine derivative. The benzyloxycarbonyl (Cbz) group acts as an amine-protecting group, while the methyl ester enhances solubility in organic solvents. During peptide coupling, the hydroxyl group on the β-carbon can participate in hydrogen bonding, influencing conformational stability. For example, in diastereoselective syntheses, the stereochemistry of the hydroxy group (R/S configuration) must be carefully controlled to avoid epimerization during deprotection steps .

Q. How can researchers identify and resolve stereochemical impurities in synthesized batches of this compound?

Impurities often arise from incomplete stereocontrol during synthesis. Key steps include:

  • Chiral HPLC analysis to separate enantiomers (e.g., using amylose- or cellulose-based columns).
  • X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar compounds (e.g., CCDC 2108000, which resolved (2R,3R) configurations using unit cell parameters: a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å, α = β = γ = 90°) .
  • NMR coupling constants (e.g., 3JHH^3J_{HH}) to assess vicinal proton relationships and confirm stereochemistry .

Q. What are the common side reactions during the coupling of this compound with amino acid residues?

Side reactions include:

  • Ester hydrolysis under basic conditions, leading to free carboxylic acid byproducts.
  • Racemization at the α-carbon if harsh deprotection conditions (e.g., strong acids) are used.
  • Incomplete Cbz deprotection when hydrogenolysis is suboptimal (e.g., due to catalyst poisoning). Mitigation involves using Pd/C under controlled H2_2 pressure and monitoring via TLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in derivatives of this compound?

Diastereoselectivity depends on:

  • Temperature : Lower temperatures (e.g., −20°C) favor kinetic control, reducing epimerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states via hydrogen bonding.
  • Catalysts : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enhance selectivity. For example, hypervalent iodine reagents improved stereocontrol in peptide coupling reactions (42% yield for diastereomer mixtures in related syntheses) .

Q. What strategies are effective for analyzing hydrolytic stability of the methyl ester group under physiological conditions?

  • pH-dependent stability assays : Monitor ester hydrolysis via HPLC at pH 2–8. The methyl ester typically hydrolyzes rapidly above pH 9.
  • Enzymatic studies : Use esterases or lipases to mimic in vivo conditions.
  • Alternative protecting groups : Replace the methyl ester with tert-butyl or allyl esters for improved stability in aqueous media .

Q. How do crystallographic parameters influence the solubility and bioavailability of derivatives?

Crystallinity impacts solubility:

  • Unit cell volume : Larger volumes (e.g., 1158.1 Å3^3 in CCDC 2108000) correlate with lower density (1.435 g/cm3^3), suggesting higher solubility .
  • Hydrogen-bond networks : Strong intermolecular H-bonds reduce solubility. For example, the hydroxypropanoate moiety can form intramolecular H-bonds, altering dissolution rates .

Data Contradictions and Resolution

Q. Why do reported yields for Cbz-protected intermediates vary across studies (e.g., 42% vs. 83%)?

Discrepancies arise from:

  • Reagent stoichiometry : Excess Cbz-Ser-OMe (1.5 equiv vs. 1.0 equiv) improved yields in some protocols .
  • Purification methods : Column chromatography (DCM/ethyl acetate gradients) vs. recrystallization impacts recovery .
  • Catalyst efficiency : Transition-metal catalysts (e.g., Pd) vs. organocatalysts yield different turnover numbers .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Analogues

ParameterValue (CCDC 2108000)
Space groupP2(1)
Unit cell dimensionsa = 5.4181 Å, b = 8.126 Å, c = 26.305 Å
Density (calc.)1.435 g/cm3^3
Absorption coefficient2.755 mm1^{-1}
Data collection θ range5.698–62.496°

Q. Table 2. Reaction Yields in Diastereoselective Syntheses

SubstrateConditionsYieldDiastereomer Ratio
Cbz-Gly-Pro + Cbz-Ser-OMeColumn chromatography42%1:1.2
Methyl L-prolinate + Acid 5Pd/C, H2_283%>99:1 (S:R)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Reactant of Route 2
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Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

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